molecular formula C16H20O7 B1627506 (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate CAS No. 312693-81-5

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate

Cat. No.: B1627506
CAS No.: 312693-81-5
M. Wt: 324.32 g/mol
InChI Key: GFPMJKVBHWMQGT-WKILGUOFSA-N
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Description

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple hydroxyl groups and a naphthalene moiety contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate typically involves multi-step organic reactions. One common approach is the glycosylation reaction, where a naphthalene derivative is reacted with a protected sugar moiety under acidic or basic conditions. The reaction conditions often require the use of catalysts such as Lewis acids or bases to facilitate the formation of the glycosidic bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The naphthalene moiety can be reduced under specific conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced naphthalene compounds, and substituted glycosides.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structural features may contribute to its activity as an enzyme inhibitor or receptor modulator.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial processes, including the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The naphthalene moiety may interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-phenoxyoxane-3,4,5-triol
  • (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-benzyloxyoxane-3,4,5-triol
  • (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-anthracen-2-yloxyoxane-3,4,5-triol

Uniqueness

What sets (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate apart from similar compounds is its naphthalene moiety, which imparts unique chemical properties and reactivity

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6.H2O/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12-20H,8H2;1H2/t12-,13+,14+,15-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPMJKVBHWMQGT-WKILGUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595108
Record name Naphthalen-2-yl beta-D-galactopyranoside--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312693-81-5
Record name Naphthalen-2-yl beta-D-galactopyranoside--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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